molecular formula C11H8ClNO3 B1452596 [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid CAS No. 24146-84-7

[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid

Cat. No. B1452596
CAS RN: 24146-84-7
M. Wt: 237.64 g/mol
InChI Key: LHGYCEYGPIOBQW-UHFFFAOYSA-N
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Description

“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This moiety is commonly found in many commercially available drugs . The compound also contains a 4-chlorophenyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” can be represented by the InChI code: 1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Chemical Reactions Analysis

The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . In the case of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid”, the specific chemical reactions involved in its synthesis are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a solid compound . Its molecular weight is 194.62 .

Scientific Research Applications

Pharmacological Review of Phenolic Acids

Phenolic acids, including Chlorogenic Acid (CGA), have garnered attention for their various biological and pharmacological effects. CGA exhibits a range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulator activities. This review suggests the potential of CGA as a natural safeguard food additive to replace synthetic antibiotics, thereby reducing medicinal costs (Naveed et al., 2018).

Environmental Impact of Herbicides

Research on 2,4-D herbicide toxicity emphasizes the environmental and toxicological concerns associated with its widespread use. The review aims to contribute to future research efforts by identifying trends and gaps in the understanding of 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).

Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

Isoxazolone derivatives, including 4-Arylmethylideneisoxazol-5(4H)-ones, have been highlighted for their significant biological and medicinal properties. The synthesis of these compounds involves a three-component reaction, offering a new, simple, and environmentally friendly procedure for preparing heterocycles (Laroum et al., 2019).

Wastewater Disinfection with Peracetic Acid

Peracetic acid has been explored as a strong disinfectant for wastewater effluents due to its wide spectrum of antimicrobial activity. This review discusses the advantages of peracetic acid in wastewater disinfection, including its effectiveness, ease of implementation, and environmental benefits, while also considering its limitations like increased organic content in the effluent and high cost (Kitis, 2004).

Role of Organic Acids in Industrial Processes

The review of organic acids, such as formic, acetic, citric, and lactic acids, for stimulation purposes in carbonate and sandstone formations addresses their applications, limitations, and recent advancements. Organic acids have been used for formation damage removal and dissolution, offering an alternative to conventional acids like HCl due to their lower corrosiveness and environmental impact (Alhamad et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It falls under the storage class code 6.1C, which includes combustible, acute toxic Cat.3, or toxic compounds which cause chronic effects .

Future Directions

Given the significance of isoxazole moieties in drug discovery, there is a continuous interest in developing new synthetic strategies for isoxazole synthesis . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYCEYGPIOBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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